12-Bromododecanal 12-Bromododecanal
Brand Name: Vulcanchem
CAS No.: 81819-07-0
VCID: VC13793709
InChI: InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
SMILES: C(CCCCCC=O)CCCCCBr
Molecular Formula: C12H23BrO
Molecular Weight: 263.21 g/mol

12-Bromododecanal

CAS No.: 81819-07-0

Cat. No.: VC13793709

Molecular Formula: C12H23BrO

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

12-Bromododecanal - 81819-07-0

Specification

CAS No. 81819-07-0
Molecular Formula C12H23BrO
Molecular Weight 263.21 g/mol
IUPAC Name 12-bromododecanal
Standard InChI InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
Standard InChI Key XJJGDTAEHIUQDD-UHFFFAOYSA-N
SMILES C(CCCCCC=O)CCCCCBr
Canonical SMILES C(CCCCCC=O)CCCCCBr

Introduction

Physical and Chemical Properties

12-Bromododecanal is characterized by its distinct aldehyde and bromine functional groups, which govern its physical and chemical behavior. The compound typically presents as a white to light yellow crystalline solid at room temperature, with a melting point range of 37–42°C . Its molecular weight is 263.21 g/mol, and it exhibits moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. The ¹H-NMR spectrum (400 MHz, CDCl₃) reveals characteristic peaks:

  • δ 9.77 ppm: A singlet corresponding to the aldehyde proton.

  • δ 3.41 ppm: A triplet (J = 6.8 Hz) for the bromine-adjacent methylene group (-CH₂Br).

  • δ 2.42 ppm: A multiplet assigned to the methylene group adjacent to the aldehyde (-CH₂CHO).

  • δ 1.28–1.85 ppm: Multiplets representing the ten methylene groups in the dodecane chain .

The infrared (IR) spectrum shows strong absorption bands at ~1720 cm⁻¹ (C=O stretch of the aldehyde) and ~650 cm⁻¹ (C-Br stretch).

Thermodynamic and Reactivity Profiles

The compound’s boiling point is approximately 215°C at reduced pressure (20 mmHg) . Its reactivity is dominated by two sites:

  • Aldehyde group: Participates in nucleophilic additions (e.g., Wittig reactions) and oxidations.

  • Bromine atom: Undergoes substitution reactions (e.g., SN2 mechanisms) or elimination to form alkenes.

Synthesis Methods

Oxidation of 12-Bromododecanol

The most common synthesis involves oxidizing 12-bromododecanol using Dess-Martin periodinane (DMP). In a typical procedure:

  • 12-Bromododecanol (132.6 mg, 0.5 mmol) is dissolved in dichloromethane (5 mL) and cooled to 0°C.

  • DMP (360 mg, 0.7 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with saturated NaHCO₃ and Na₂S₂O₃, extracted with DCM, and purified via column chromatography (petroleum ether/ethyl acetate, 19:1) .

This method yields 12-bromododecanal with a 60% efficiency, confirmed by NMR and mass spectrometry .

Wittig Reaction for Chain Extension

12-Bromododecanal serves as a precursor for longer-chain hydrocarbons. In a notable application:

  • The aldehyde undergoes a Wittig reaction with the triphenylphosphonium salt of 12-bromododecanal ethylene acetal.

  • Using a "naked" carbonate anion as the base, the reaction produces 24-bromotetracont-12-enol, a 24-carbon chain with terminal bromine and hydroxyl groups .

  • Subsequent hydrogenation and functionalization yield α,ω-dinitro compounds and α-amino acids .

Applications in Organic Synthesis and Materials Science

Surfactant and Vesicle Formation

12-Bromododecanal derivatives are pivotal in synthesizing iminolipids, which self-assemble into vesicles in aqueous solutions. For example:

  • (12-Oxododecyl)dodecyldimethylammonium chloride, derived from 12-bromododecanal, forms stable nanostructures with applications in drug delivery and nanotechnology .

Polymer Synthesis

The compound’s terminal bromine enables its use as a monomer in step-growth polymerization. For instance:

  • Reaction with diamines produces polyazomethines, which exhibit thermal stability and electrical conductivity .

Functionalized Hydrocarbons

12-Bromododecanal is a precursor to α,ω-difunctionalized alkanes, such as:

  • 1,12-Dinitrododecane: Synthesized via nitro substitution, used in explosive formulations.

  • 2,15-Diaminohexadecan-1,16-dioic acid: An amino acid derivative with applications in peptide mimetics .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaFunctional GroupsKey Applications
12-BromododecanalC₁₂H₂₃BrOAldehyde, BromineSurfactants, Polymers
1-BromododecaneC₁₂H₂₅BrBromineAlkylating Agent
DodecanalC₁₂H₂₄OAldehydeFlavoring Agents
1,12-DibromododecaneC₁₂H₂₄Br₂Bromine (terminal)Crosslinking Agent

The dual functionality of 12-bromododecanal distinguishes it from monofunctional analogs, enabling its use in sequential reactions (e.g., aldehyde oxidation followed by bromine substitution) .

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